molecular formula C34H27NS2 B12938330 9-(Bis(benzylthio)methylene)-10-phenyl-9,10-dihydroacridine CAS No. 555152-96-0

9-(Bis(benzylthio)methylene)-10-phenyl-9,10-dihydroacridine

Cat. No.: B12938330
CAS No.: 555152-96-0
M. Wt: 513.7 g/mol
InChI Key: ZTLGUCCSCNSRSU-UHFFFAOYSA-N
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Description

9-(Bis(benzylthio)methylene)-10-phenyl-9,10-dihydroacridine (CAS: 555152-96-0) is a sulfur-functionalized acridine derivative characterized by a 9,10-dihydroacridine core substituted at position 9 with a methylene group bearing two benzylthio (-S-CH₂-C₆H₅) moieties and a phenyl group at position 10 . This compound belongs to a class of dihydroacridines with modified electronic properties due to sulfur-based substituents.

Properties

CAS No.

555152-96-0

Molecular Formula

C34H27NS2

Molecular Weight

513.7 g/mol

IUPAC Name

9-[bis(benzylsulfanyl)methylidene]-10-phenylacridine

InChI

InChI=1S/C34H27NS2/c1-4-14-26(15-5-1)24-36-34(37-25-27-16-6-2-7-17-27)33-29-20-10-12-22-31(29)35(28-18-8-3-9-19-28)32-23-13-11-21-30(32)33/h1-23H,24-25H2

InChI Key

ZTLGUCCSCNSRSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC(=C2C3=CC=CC=C3N(C4=CC=CC=C42)C5=CC=CC=C5)SCC6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Bis(benzylthio)methylene)-10-phenyl-9,10-dihydroacridine typically involves multicomponent reactions. One common method includes the reaction of malononitrile, carbon disulfide, and various benzyl halides. This reaction can be carried out in the presence of potassium carbonate as a base in acetonitrile or under solvent-free conditions using triethylamine . The latter method often yields higher product quantities with shorter reaction times.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production process. These methods ensure higher efficiency, better yields, and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

9-(Bis(benzylthio)methylene)-10-phenyl-9,10-dihydroacridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the benzylthio groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like thiols, amines, or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

9-(Bis(benzylthio)methylene)-10-phenyl-9,10-dihydroacridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(Bis(benzylthio)methylene)-10-phenyl-9,10-dihydroacridine involves its interaction with molecular targets and pathways within cells. The compound may exert its effects by:

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

  • 9-(Bis(methylthio)methylene)-10-phenyl-9,10-dihydroacridine (CAS: 555152-94-8): Features methylthio (-S-CH₃) groups instead of benzylthio, resulting in a lower molecular weight (361.52 g/mol) and reduced steric bulk .
  • 2DPAc-OXD (2,5-bis(4-(9,9-diphenyl-9,10-dihydroacridine)phenyl)-1,3,4-oxadiazole): Combines a dihydroacridine donor with an oxadiazole acceptor, designed for bipolar charge transport in OLEDs .
  • 9,9-Diphenyl-9,10-dihydroacridine (CAS: 20474-15-1): Lacks sulfur substituents but incorporates two phenyl groups at position 9, enhancing rigidity and π-conjugation .
Table 1: Structural and Molecular Comparison
Compound Name Substituents Molecular Weight (g/mol) Key Features
9-(Bis(benzylthio)methylene)-10-phenyl-... Bis(benzylthio), phenyl ~503 (estimated) High steric bulk, electron-withdrawing
9-(Bis(methylthio)methylene)-10-phenyl-... Bis(methylthio), phenyl 361.52 Smaller substituents, lower stability
2DPAc-OXD Oxadiazole, diphenyl Undisclosed Bipolar emitter, high Tg (156°C)
9,9-Diphenyl-9,10-dihydroacridine Diphenyl 333.42 Rigid, π-extended

Photophysical and Electronic Properties

  • Similar dihydroacridine derivatives, such as those paired with benzothiadiazole acceptors, exhibit broad absorption bands (300–500 nm) and emission in the blue-green region .
  • 2DPAc-OXD: Displays a high photoluminescence quantum yield (PLQY) of 68% in thin films, attributed to its balanced donor-acceptor design .
  • Methylthio Analogue: Reduced conjugation compared to benzylthio may limit ICT efficiency but improve solubility in non-polar solvents .

Thermal Stability

  • 2DPAc-OXD : Exhibits a glass transition temperature (Tg) of 156°C, indicative of robust thermal stability suitable for OLED fabrication .
  • Benzylthio vs. Methylthio : The bulkier benzylthio groups likely increase thermal stability compared to methylthio derivatives, though exact Tg data for the target compound is unavailable.

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